2-{3-ETHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
Overview
Description
2-{3-ETHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is an organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by its unique structure, which includes an ethoxy group, a methylbenzyl group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ETHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Introduction of the ethoxy group: This step involves the ethylation of a phenolic hydroxyl group using ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the methylbenzyl group: This can be done through a nucleophilic substitution reaction where a benzyl halide reacts with the phenolic hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-ETHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various benzyl or ethoxy derivatives.
Scientific Research Applications
2-{3-ETHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{3-ETHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. The ethoxy and methylbenzyl groups contribute to the compound’s overall lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-[(E)-({4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-ethoxybenzoate
- 2-ethoxy-4-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
Compared to similar compounds, 2-{3-ETHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidine ring structure is particularly noteworthy, as it is associated with a range of biological activities that are not commonly observed in other related compounds.
Properties
IUPAC Name |
2-[3-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-1,3-thiazolidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-3-24-18-10-14(19-21-16(12-26-19)20(22)23)8-9-17(18)25-11-15-7-5-4-6-13(15)2/h4-10,16,19,21H,3,11-12H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUAJTCMBOYKFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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